
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine is a chemical compound primarily used in synthetic organic chemistry. It is known for its role as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine typically involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the product. The production process is designed to minimize waste and optimize resource utilization .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various phosphorodiamidate derivatives .
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of phosphorodiamidate-based compounds.
Biology: Studied for its potential effects on cellular processes and DNA interactions.
Medicine: Investigated for its cytotoxic properties and potential use in cancer treatment.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The compound’s structure allows it to participate in nucleophilic substitution reactions, which can result in the modification of biological molecules such as DNA. This mechanism is particularly relevant in its potential use as a cytotoxic agent in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoramide Mustard: Another compound with similar cytotoxic properties and used in cancer research.
Cyclophosphamide: A well-known chemotherapeutic agent that shares structural similarities with N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable reagent in synthetic organic chemistry and a potential candidate for cancer treatment .
Propiedades
Número CAS |
18229-00-0 |
|---|---|
Fórmula molecular |
C12H27Cl2N2O3P |
Peso molecular |
349.23 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine |
InChI |
InChI=1S/C6H14Cl2NO3P.C6H13N/c1-2-12-13(10,11)9(5-3-7)6-4-8;7-6-4-2-1-3-5-6/h2-6H2,1H3,(H,10,11);6H,1-5,7H2 |
Clave InChI |
BFURJFJSIFGGCL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



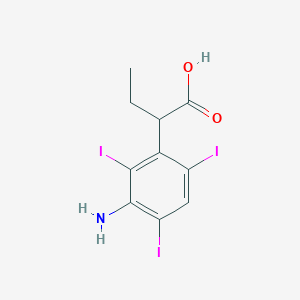
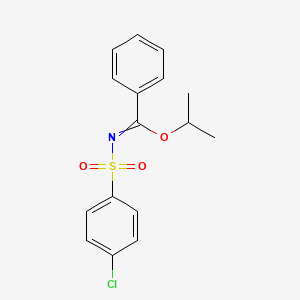

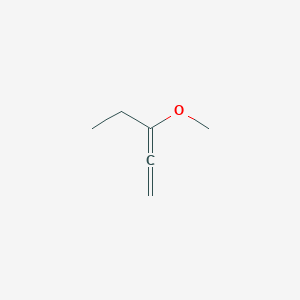
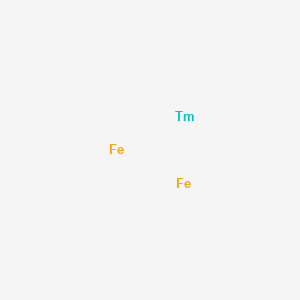
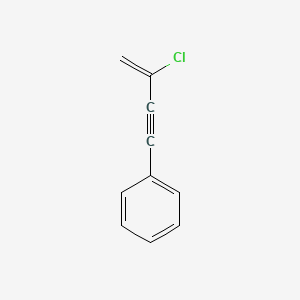
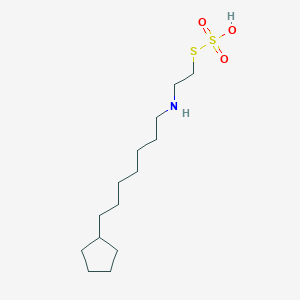
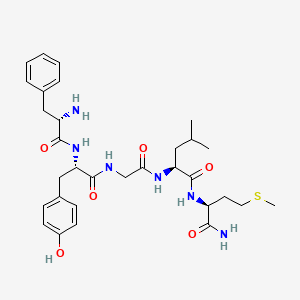
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
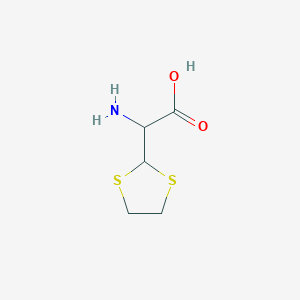


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
